{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 891450-15-0
VCID: VC21519168
InChI: InChI=1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25)
SMILES: CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4g/mol

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid

CAS No.: 891450-15-0

Cat. No.: VC21519168

Molecular Formula: C19H18N4O2

Molecular Weight: 334.4g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid - 891450-15-0

CAS No. 891450-15-0
Molecular Formula C19H18N4O2
Molecular Weight 334.4g/mol
IUPAC Name 2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25)
Standard InChI Key HSFSNDSSFDZKGM-UHFFFAOYSA-N
SMILES CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O
Canonical SMILES CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O

Chemical Structure and Properties

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid contains a complex molecular structure featuring two benzimidazole rings connected through a methylene bridge, with an ethyl substituent on one benzimidazole ring and an acetic acid moiety on the other. The presence of these functional groups contributes to its unique chemical and biological properties.

Basic Chemical Information

The compound is identified by its unique chemical identifiers as presented in the following table:

PropertyValue
CAS Number891450-15-0
Molecular FormulaC19H18N4O2
Molecular Weight334.38 g/mol
IUPAC Name2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid
Standard InChIKeyHSFSNDSSFDZKGM-UHFFFAOYSA-N

The chemical structure consists of two benzimidazole units with an ethyl group attached to the 2-position of one benzimidazole ring, while an acetic acid moiety is connected to the nitrogen of the second benzimidazole . The two heterocyclic units are linked by a methylene bridge, creating a system with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.

Physical and Chemical Characteristics

The compound features several functional groups that contribute to its reactivity: the carboxylic acid moiety, which can participate in acid-base reactions and form esters or amides; the nitrogen atoms in the benzimidazole rings, which can act as hydrogen bond acceptors; and the aromatic rings, which can undergo various substitution reactions.

Biological Activity

Anti-inflammatory Properties

Research indicates that compounds containing benzimidazole structures, including this specific derivative, exhibit promising anti-inflammatory effects. These properties could potentially make them candidates for treating various inflammatory diseases. The precise mechanisms underlying these anti-inflammatory effects are still being investigated, but they likely involve modulation of inflammatory signaling pathways that are common targets for traditional anti-inflammatory agents.

Research Findings

In Vitro Studies

Laboratory investigations into the biological effects of {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid have provided valuable insights into its potential therapeutic applications. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. These findings suggest that the compound may interfere with cellular processes essential for cancer cell survival and proliferation.

Future Research Directions

Current research findings indicate the need for further investigation into the therapeutic potential of {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid. In particular, animal model studies are necessary to further evaluate the efficacy and safety profile of this compound in a biological context. Such in vivo studies would provide crucial information regarding pharmacokinetics, bioavailability, and potential side effects, which are essential considerations for therapeutic development.

Additionally, more detailed mechanistic studies are needed to understand exactly how this compound exerts its biological effects. Identifying specific molecular targets and signaling pathways affected by this compound would facilitate the rational design of more potent and selective analogs with improved therapeutic properties.

Applications and Usage

Research Applications

Currently, {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is primarily used for research purposes. It is available from chemical suppliers such as VWR, Vulcanchem, and CP Lab Safety, intended for professional manufacturing, research laboratories, and industrial or commercial usage .

The compound is classified as part of the "Bioactive Small Molecules" product family, highlighting its potential relevance to biological research . Researchers might utilize this compound as a tool for investigating benzimidazole-related biochemical pathways or as a lead compound for developing novel therapeutic agents.

Comparative Analysis

Comparison with Related Benzimidazole Derivatives

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid shares structural similarities with other benzimidazole derivatives that have been more extensively studied. For instance, compounds like 2-(2-methylbenzimidazol-1-yl)acetohydrazide and its derivatives have demonstrated antimicrobial, antifungal, antiparasitic, antiviral, anticancer, and anti-inflammatory properties .

One related compound, [2-(ethylthio)-1H-benzimidazol-1-yl]acetic acid (CAS: 312929-73-0), has a similar acetic acid moiety attached to a benzimidazole ring but differs in having an ethylthio group at the 2-position rather than being connected to another benzimidazole . This structural variation would likely result in different biological activities and physicochemical properties.

The table below compares key features of {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid with a related compound:

Property{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid
CAS Number891450-15-0312929-73-0
Molecular FormulaC19H18N4O2C11H12N2O2S
Molecular Weight334.38 g/mol236.29 g/mol
StructureContains two benzimidazole ringsContains one benzimidazole ring
Key Functional GroupsEthyl substituent, acetic acid moietyEthylthio substituent, acetic acid moiety

These structural differences likely influence the compounds' biological activities and potential applications, highlighting the importance of structure-activity relationships in the development of benzimidazole-based therapeutic agents.

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